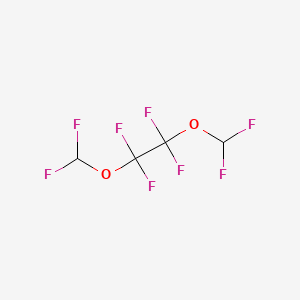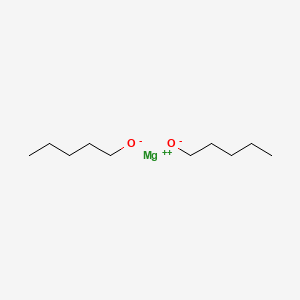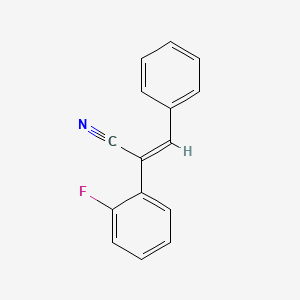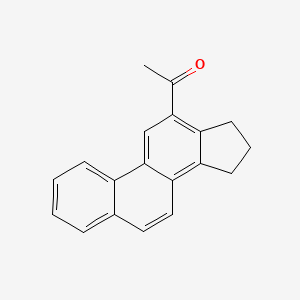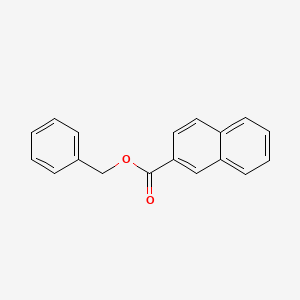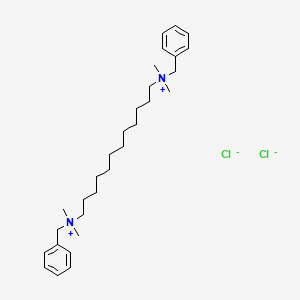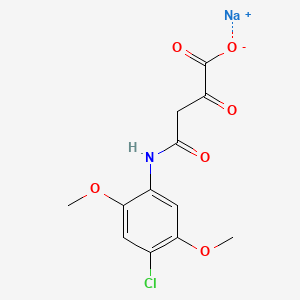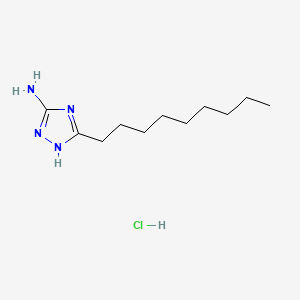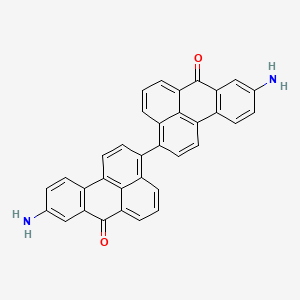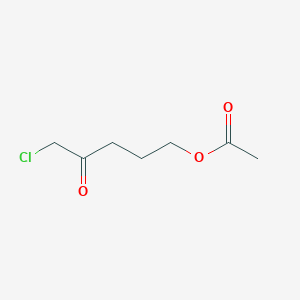
2-Pentanone, 5-(acetyloxy)-1-chloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloroacetopropyl acetate is an organic compound with the molecular formula C7H11ClO3. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both an ester group and a chloro group, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
Chloroacetopropyl acetate can be synthesized through the esterification of chloroacetic acid with propyl acetate in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, chloroacetopropyl acetate is produced by the continuous esterification process. This involves the reaction of chloroacetic acid with propyl acetate in a reactor equipped with a distillation column to remove water formed during the reaction. The use of a catalyst such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield.
化学反应分析
Types of Reactions
Chloroacetopropyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester group can be hydrolyzed to form chloroacetic acid and propanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetates.
Hydrolysis: Formation of chloroacetic acid and propanol.
Oxidation: Formation of carboxylic acids.
科学研究应用
Chloroacetopropyl acetate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: As a precursor in the synthesis of pharmaceuticals.
Industry: In the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of chloroacetopropyl acetate involves its reactivity due to the presence of both an ester and a chloro group. The ester group can undergo hydrolysis, while the chloro group can participate in nucleophilic substitution reactions. These reactions are facilitated by the electron-withdrawing nature of the chloro group, which makes the carbonyl carbon more susceptible to nucleophilic attack.
相似化合物的比较
Similar Compounds
Chloroacetic Acid: Similar in reactivity due to the presence of a chloro group.
Propyl Acetate: Similar in structure but lacks the chloro group.
Chloroacetyl Chloride: Similar in reactivity but contains an acyl chloride group instead of an ester.
Uniqueness
Chloroacetopropyl acetate is unique due to the combination of an ester and a chloro group in the same molecule, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications.
属性
CAS 编号 |
13045-16-4 |
|---|---|
分子式 |
C7H11ClO3 |
分子量 |
178.61 g/mol |
IUPAC 名称 |
(5-chloro-4-oxopentyl) acetate |
InChI |
InChI=1S/C7H11ClO3/c1-6(9)11-4-2-3-7(10)5-8/h2-5H2,1H3 |
InChI 键 |
OXUUNWBJPXKJLY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCCCC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



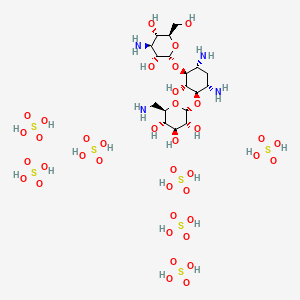
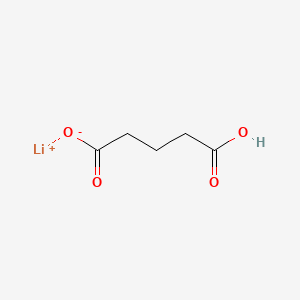
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester](/img/structure/B12665065.png)
